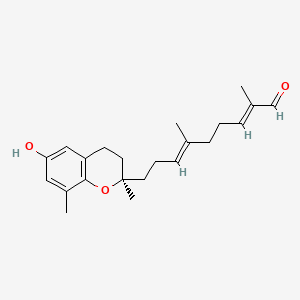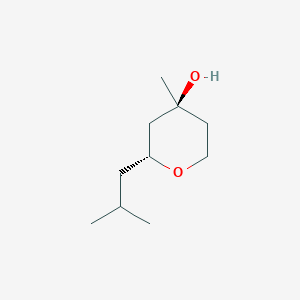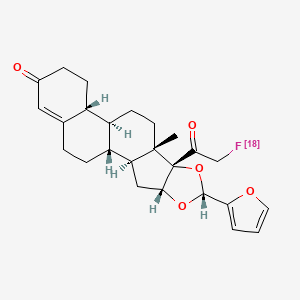
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a propylamino group attached to a tetrahydroindanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-indanone with propylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Applications De Recherche Scientifique
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-1-indanone: The parent compound without the propylamino group.
Propylamine: A simpler amine that can be used as a building block in organic synthesis.
1-Indanone: A related compound with a different substitution pattern.
Uniqueness
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structure, which combines the properties of both the indanone core and the propylamino group
Propriétés
| 88364-17-4 | |
Formule moléculaire |
C13H22ClNO |
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
2-(propylaminomethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)13(11)15;/h11,14H,2-9H2,1H3;1H |
Clé InChI |
RCRJWDQZMQDMIS-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1CC2=C(C1=O)CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






